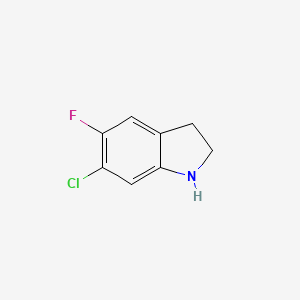

6-chloro-5-fluoro-2,3-dihydro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYDZMQIYQISAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623382 | |

| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205584-67-4 | |

| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205584-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 6-chloro-5-fluoro-2,3-dihydro-1H-indole

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-fluoro-2,3-dihydro-1H-indole

Introduction

In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable building blocks for the development of novel therapeutic agents. Among these, this compound, also known as 6-chloro-5-fluoroindoline, represents a critical intermediate. Its structure is a derivative of the biologically significant indole nucleus, with the C2-C3 double bond reduced, which fundamentally alters its electronic and conformational properties. This compound, identified by CAS Number 205584-67-4, serves as a precursor for various advanced pharmaceutical candidates, including those targeting cancer and metabolic disorders[1].

This technical guide provides a comprehensive examination of the core . Moving beyond a simple data sheet, this document delves into the structural rationale behind its properties, outlines standardized protocols for their experimental determination, and offers insights into its synthesis and handling. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their discovery and development pipelines.

Molecular Identity and Structural Characteristics

The identity of a compound is fundamentally defined by its structure. The addition of chlorine and fluorine atoms to the indoline core, coupled with the saturated five-membered ring, imparts a unique combination of lipophilicity, polarity, and steric hindrance that dictates its behavior in chemical and biological systems.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | 6-chloro-5-fluoroindoline |

| CAS Number | 205584-67-4[2][3] |

| Molecular Formula | C₈H₇ClFN |

| Molecular Weight | 171.60 g/mol |

| Canonical SMILES | C1C(C=C(C2=C1N)Cl)F |

| InChI Key | FPINZGRPBEGCRB-UHFFFAOYSA-N |

Synthesis and Derivation Pathway

This compound is not typically synthesized de novo but is instead derived via the chemical reduction of its aromatic precursor, 6-chloro-5-fluoro-1H-indole (CAS: 122509-72-2). This conversion is a critical step, as it transforms the planar, electron-rich indole ring into a more flexible, three-dimensional indoline scaffold, significantly altering its properties and potential biological interactions. The choice of reducing agent is key to achieving a clean and efficient conversion without affecting the halogen substituents on the benzene ring.

A common and effective method involves the use of a selective reducing agent like sodium cyanoborohydride in an acidic medium, such as acetic acid. This protocol is well-established for the reduction of indoles to indolines[4].

Caption: Synthetic workflow for the reduction of the indole precursor to the target indoline.

Representative Synthetic Protocol

-

Dissolution: Dissolve 6-chloro-5-fluoro-1H-indole (1.0 eq) in glacial acetic acid under an inert nitrogen atmosphere.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise at room temperature. The choice of NaBH₃CN is strategic; it is stable in acidic conditions, allowing for the selective reduction of the iminium ion intermediate formed from the protonation of the indole.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Extraction: Carefully dilute the reaction mixture with ethyl acetate and neutralize the acid by washing with an aqueous solution of sodium hydroxide (e.g., 5N NaOH). Separate the organic phase.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product[4].

-

Purification: Purify the crude this compound via silica gel column chromatography if necessary.

Core Physicochemical Properties

While extensive experimental data for this specific indoline derivative is not broadly published, its properties can be reliably predicted based on its structure and by comparison to its well-characterized indole precursor.

| Property | Value / Description | Rationale & Comparison |

| Physical State | Expected to be a solid at room temperature. | The indole precursor is a solid[5]. The indoline derivative, while having more conformational flexibility, likely maintains sufficient intermolecular forces for a solid state. |

| Melting Point | Predicted to be lower than its indole precursor (103-108 °C[5][6]). | The reduction of the C2-C3 bond disrupts the planarity of the ring system, hindering efficient crystal lattice packing and thus lowering the energy required to melt the solid. |

| Boiling Point | Predicted: ~290-300 °C at 760 mmHg. | Similar to the indole precursor (~299.8 °C[5]), as boiling point is more dependent on molecular weight and van der Waals forces, which are comparable. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Sparingly soluble in water. | The halogenated aromatic ring provides lipophilic character, while the secondary amine (N-H) group can act as a hydrogen bond donor and acceptor, conferring some polarity. |

| Partition Coefficient (logP) | Predicted: ~2.4 - 2.6 | The logP value is a measure of lipophilicity. The precursor, 6-chloro-5-fluoroindole, has a computed XLogP3 of 2.8[7]. The addition of two hydrogen atoms in the dihydro- derivative slightly increases its polarity, thus marginally decreasing its logP value. |

| Acidity/Basicity (pKa) | Predicted pKa (conjugate acid): ~4.0 - 5.0 | This is the most significant electronic difference from the precursor. The nitrogen lone pair in the indole is part of the aromatic system and is not readily available for protonation. In contrast, the nitrogen in the indoline is a basic, aliphatic-like secondary amine, readily protonated in acidic conditions. |

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the characterization of new chemical entities like this compound must follow validated, standardized methodologies.

Protocol 1: Determination of Partition Coefficient (logP) - Shake-Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107. It directly measures the partitioning of a substance between n-octanol and water.

-

Preparation: Prepare a stock solution of the compound in n-octanol pre-saturated with water. Prepare a series of test vessels containing varying ratios of water-saturated n-octanol and n-octanol-saturated water.

-

Partitioning: Add a small aliquot of the stock solution to each vessel. Seal the vessels and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: Centrifuge the vessels to ensure complete separation of the n-octanol and water phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for the experimental determination of logP via the shake-flask method.

Protocol 2: Determination of pKa - Potentiometric Titration

This method determines the pKa by measuring the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a precision burette. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Spectroscopic and Analytical Profile

Confirmation of the structure and purity of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR: The key distinguishing feature from its indole precursor is the disappearance of the aromatic signals for the C2 and C3 protons and the appearance of two aliphatic multiplets, typically between δ 3.0-4.0 ppm, corresponding to the -CH₂-CH₂- protons of the saturated ring. The aromatic protons on the benzene ring will show coupling patterns consistent with the substitution.

-

Mass Spectrometry (MS): In Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of 171.60, with a characteristic isotopic pattern for the presence of one chlorine atom (~3:1 ratio for M and M+2 peaks).

-

Purity Analysis (HPLC): The purity of the compound should be assessed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution using mobile phases of water and acetonitrile, with UV detection at a wavelength where the chromophore absorbs (e.g., ~254 nm).

Safety and Handling

As a halogenated amine, this compound requires careful handling. While a specific safety data sheet is not widely available, data from its precursor and related structures suggest the following hazards[5][7][8]:

-

Hazards: May cause skin, eye, and respiratory system irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light[9].

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties driven by its unique structure. Its increased basicity, altered lipophilicity, and three-dimensional conformation compared to its indole precursor are critical attributes that medicinal chemists can exploit in drug design. A thorough understanding of its properties, supported by robust experimental characterization using the standardized protocols outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics.

References

-

6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem. National Center for Biotechnology Information. [Link]

-

6-chloro-5-fluoro-1H-indole - ChemBK. ChemBK. [Link]

- CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents.

Sources

- 1. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]

- 2. This compound, 95.0%, 100mg [scisupplies.eu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chembk.com [chembk.com]

- 7. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. goldbio.com [goldbio.com]

An In-Depth Technical Guide to the Synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-indole

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and scalable synthetic route to 6-chloro-5-fluoro-2,3-dihydro-1H-indole, a key heterocyclic building block in modern drug discovery. The presented strategy is a two-stage process commencing with the efficient construction of the 6-chloro-5-fluoro-1H-indole core via a modified Leimgruber-Batcho synthesis, followed by a selective reduction to the target indoline. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and strategic considerations that validate the chosen methodologies. All quantitative data is summarized for clarity, and key transformations are illustrated with workflow and mechanism diagrams.

Strategic Importance and Retrosynthetic Analysis

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound makes it a highly valuable intermediate for synthesizing targeted therapeutics, including novel 5-HT2C receptor agonists for obesity and glycogen synthase kinase 3β (GSK-3β) inhibitors for anticancer applications.[1] The strategic introduction of fluorine and chlorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this a desirable synthon for lead optimization campaigns.

Our retrosynthetic approach dissects the target molecule into a readily accessible precursor, 6-chloro-5-fluoro-1H-indole. This strategy simplifies the synthetic challenge into two distinct, high-yielding stages: the initial construction of the aromatic indole system and the subsequent selective reduction of the pyrrole ring.

Figure 2: Workflow of the Leimgruber-Batcho indole synthesis.

Detailed Experimental Protocol

This protocol is adapted from a proven, large-scale synthesis and is designed for high yield and purity. [1][2] Step 1: Enamine Formation

-

Charge a suitable reactor with 3-chloro-4-fluoro-2-nitrotoluene (1.0 eq.), N,N-dimethylformamide di-isopropyl acetal (2.0 eq.), and N,N-dimethylformamide (DMF, ~4 volumes).

-

Heat the reaction mixture to approximately 100°C and stir for 3-4 hours.

-

Monitor the reaction progress by HPLC or TLC until the starting nitrotoluene is fully consumed.

-

Cool the reaction mixture to ambient temperature. The resulting enamine solution is typically used directly in the next step without isolation.

Step 2: Reductive Cyclization

-

In a separate, larger reactor, charge toluene (~9 volumes), glacial acetic acid (~8 volumes), iron powder (~2.3 eq.), and a small amount of silica gel (optional, aids filtration).

-

Heat this slurry to 60°C with vigorous stirring.

-

Slowly add the enamine solution from Step 1 to the iron slurry via an addition funnel or pump. It is critical to maintain the internal temperature below 80°C during the addition to control the exotherm.

-

Once the addition is complete, heat the mixture to 100°C and maintain for 2 hours, monitoring by HPLC or TLC for the disappearance of the enamine intermediate.

-

Cool the reaction mixture to ambient temperature and filter through a pad of celite to remove the iron salts and silica gel. Wash the filter cake thoroughly with ethyl acetate or toluene.

-

Combine the filtrates and transfer to a separatory funnel. Sequentially wash with 1N HCl (aq.), water, and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 6-chloro-5-fluoro-1H-indole by crystallization, typically from a methylene chloride/hexane or ethyl acetate/hexane solvent system, to afford the product as a solid.

Characterization of 6-chloro-5-fluoro-1H-indole

The identity and purity of the intermediate should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFN | [3] |

| Molecular Weight | 169.58 g/mol | [3][4] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 103-108 °C | [4][5] |

| CAS Number | 122509-72-2 | [3][5] |

¹H NMR Data (400 MHz, CDCl₃): [1]* δ 8.12 (br s, 1H, N-H)

-

δ 7.41-7.35 (m, 2H, Ar-H)

-

δ 7.25-7.24 (d, 1H, Ar-H)

-

δ 6.50 (s, 1H, Ar-H)

Part II: Selective Reduction to this compound

The final step in the sequence is the reduction of the indole's C2-C3 double bond to furnish the desired indoline. While catalytic hydrogenation is a common method for this transformation, it can be fraught with challenges such as over-reduction of the benzene ring or catalyst poisoning by the basic indoline product. [6]A more selective and reliable method for this specific substrate involves reduction with sodium cyanoborohydride in an acidic medium.

Method Selection: Sodium Cyanoborohydride Reduction

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride (NaBH₄). Its key advantage is its stability in acidic conditions (pH 3-4), where other hydrides would rapidly decompose. [7][8]This property makes it the ideal reagent for the selective reduction of iminium ions in the presence of less reactive carbonyls or, in this case, a stable aromatic system.

Reaction Mechanism

In an acidic solvent like acetic acid, the indole nitrogen is protonated. This disrupts the aromaticity of the pyrrole ring, leading to the formation of a highly electrophilic iminium ion intermediate. Sodium cyanoborohydride, being a weak hydride donor, does not react with the stable indole starting material. However, it rapidly and selectively reduces the transient, high-energy iminium ion to yield the stable indoline product. This mechanism ensures high chemoselectivity and prevents unwanted side reactions.

Figure 3: Mechanism of selective indole reduction.

Detailed Experimental Protocol

This procedure is based on a well-established protocol for the reduction of a closely related 6-chloroindole.

-

Under a nitrogen or argon atmosphere, dissolve 6-chloro-5-fluoro-1H-indole (1.0 eq.) in glacial acetic acid (~5 mL per gram of indole).

-

To this solution, add sodium cyanoborohydride (1.5 eq.) portion-wise at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for approximately 20-30 minutes. Monitor the reaction by TLC or LC-MS until the starting indole is consumed.

-

Upon completion, carefully quench the reaction by diluting with ethyl acetate and slowly pouring the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate or 5N sodium hydroxide to neutralize the acetic acid. Caution: Ensure adequate ventilation as quenching may release small amounts of hydrogen cyanide.

-

Transfer the neutralized mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to give the crude product, this compound.

-

If necessary, the product can be further purified by silica gel column chromatography.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClFN |

| Molecular Weight | 171.60 g/mol |

| Appearance | Expected to be an oil or low-melting solid |

Predicted ¹H and ¹³C NMR Spectral Data:

The key transformation to observe is the saturation of the C2-C3 bond, leading to the disappearance of olefinic proton signals and the appearance of two aliphatic methylene groups.

Predicted ¹H NMR:

-

Aromatic Region (δ 6.5-7.5 ppm): Two signals are expected for the aromatic protons at C4 and C7. Due to the substituents, these will likely appear as doublets or singlets. The proton at C7 (adjacent to chlorine) would be expected around δ 7.0-7.2 ppm, while the proton at C4 (adjacent to fluorine) would be expected further downfield, potentially showing coupling to the fluorine atom.

-

N-H Proton (δ 3.5-4.5 ppm): A broad singlet corresponding to the amine proton.

-

Aliphatic Region (δ 2.9-3.7 ppm): Two triplets, each integrating to 2H. The C2-H₂ protons (adjacent to the nitrogen) are expected around δ 3.5-3.7 ppm, while the C3-H₂ protons are expected slightly upfield around δ 2.9-3.1 ppm.

Predicted ¹³C NMR:

-

Aromatic Region (δ 110-155 ppm): Six signals are expected. The carbon bearing the fluorine (C5) will show a large C-F coupling constant and resonate at a high chemical shift (δ >150 ppm). The carbon bearing the chlorine (C6) will also be distinct.

-

Aliphatic Region (δ 25-50 ppm): Two signals corresponding to the new sp³ carbons. C2 (adjacent to nitrogen) is expected around δ 45-50 ppm, and C3 is expected around δ 28-33 ppm.

Conclusion

This guide outlines a validated and efficient two-step synthesis for producing this compound. The strategy leverages the scalability and reliability of the Leimgruber-Batcho indole synthesis to construct the core aromatic system, followed by a highly chemoselective reduction using sodium cyanoborohydride. The detailed protocols and mechanistic insights provided herein offer a comprehensive resource for chemists in the pharmaceutical and fine chemical industries, enabling the reliable production of this valuable synthetic intermediate.

References

-

ResearchGate. (2025). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. [Link]

-

PubChem. (n.d.). 6-Chloro-5-fluoro-1H-indole. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole. [Link]

-

TSI Journals. (2011). An efficient large scale synthesis of substituted indoles using Leimgruber-Batcho reaction. Trade Science Inc. [Link]

-

DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

-

ChemBK. (2024). 6-chloro-5-fluoro-1H-indole. [Link]

-

National Institutes of Health. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]

-

HETEROCYCLES. (1984). The Leimgruber-Batcho Indole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

-

PubChem. (n.d.). 6-Chloroindoline-2,3-dione. National Center for Biotechnology Information. [Link]

-

Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

Sources

- 1. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]

- 2. 6-Chloroindole(17422-33-2) 1H NMR [m.chemicalbook.com]

- 3. 6-Chloroindoline-2,3-dione | C8H4ClNO2 | CID 241331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-chloro-5-fluoro-2,3-dihydro-1H-indole: Synthesis, Derivatization, and Therapeutic Potential

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] This technical guide focuses on a specific, halogenated indoline core: 6-chloro-5-fluoro-2,3-dihydro-1H-indole . We will provide a comprehensive overview of its synthesis, explore potential derivatization pathways, and discuss the prospective therapeutic applications of its analogs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the exploration of this promising chemical scaffold.

Introduction: The Significance of the Halogenated Indoline Core

The indole and its reduced form, indoline, are fundamental heterocyclic motifs in drug discovery, forming the backbone of numerous natural products and synthetic pharmaceuticals.[2][3][4] The introduction of halogen atoms, such as chlorine and fluorine, into the indoline structure can profoundly influence its physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through halogen bonding and other non-covalent interactions.

The specific substitution pattern of this compound presents a unique electronic and steric profile. The electron-withdrawing nature of both the chlorine and fluorine atoms can modulate the reactivity of the aromatic ring and the nitrogen atom, offering distinct opportunities for chemical modification. This guide will systematically explore the synthesis of this core and its potential for generating diverse libraries of novel compounds with potential therapeutic value.

Synthesis of the Core Structure: this compound

The synthesis of the target indoline core is a two-stage process, beginning with the construction of the corresponding indole, followed by a selective reduction of the pyrrole ring.

Synthesis of the Precursor: 6-chloro-5-fluoro-1H-indole

A robust method for the synthesis of 6-chloro-5-fluoro-1H-indole involves a multi-step sequence starting from 3-chloro-4-fluoroaniline. A patented method outlines a process that produces the desired indole in good purity.[5]

Conceptual Workflow for the Synthesis of 6-chloro-5-fluoro-1H-indole:

Caption: Reduction of the indole precursor to the indoline core.

Experimental Protocol: Reduction to this compound

-

Step 1: Dissolution and Protonation: 6-chloro-5-fluoro-1H-indole is dissolved in glacial acetic acid under a nitrogen atmosphere. The acidic environment protonates the indole, forming an iminium ion intermediate which is more susceptible to reduction.

-

Step 2: Reduction: Sodium cyanoborohydride is added portion-wise to the solution at room temperature. The reaction is stirred for 20-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 3: Work-up and Purification: The reaction mixture is diluted with ethyl acetate and neutralized with an aqueous solution of sodium hydroxide. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Derivatization of the this compound Core

The this compound core offers several sites for chemical modification, primarily at the N1-position (the nitrogen atom) and the C6-position (the chlorine atom).

N-Functionalization: Acylation and Alkylation

The secondary amine of the indoline core is a nucleophilic center that can readily undergo acylation and alkylation reactions.

N-Acylation: The introduction of an acyl group can lead to the formation of amides, which are important functional groups in many drug molecules.

Experimental Protocol: N-Acylation

-

To a solution of this compound and a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, the desired acyl chloride or anhydride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can modulate the lipophilicity and basicity of the molecule, which can impact its pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: N-Alkylation

-

A mixture of this compound, an alkyl halide (e.g., an alkyl bromide or iodide), and a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) is stirred at room temperature or heated, depending on the reactivity of the alkyl halide. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the product is purified by column chromatography.

C6-Functionalization: Suzuki-Miyaura Cross-Coupling

The chlorine atom at the C6-position provides a handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: C-C bond formation via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

A mixture of this compound, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., potassium carbonate or cesium fluoride) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is degassed and heated under an inert atmosphere. The reaction temperature and time will depend on the specific substrates and catalyst used. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Potential Therapeutic Applications and Biological Activity of Derivatives

While there is limited publicly available data on the specific biological activities of this compound derivatives, the broader class of substituted indolines and indoles has demonstrated a wide range of pharmacological effects. This provides a strong rationale for the exploration of this particular scaffold in various therapeutic areas.

Table 1: Potential Therapeutic Targets and Applications of Substituted Indolines

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on related scaffolds |

| Oncology | Kinase inhibitors, Tubulin polymerization inhibitors, Topoisomerase inhibitors | Many indole and indoline derivatives have shown potent anticancer activity through various mechanisms. [2][6] |

| Infectious Diseases | Bacterial cell wall synthesis, Viral replication enzymes | The indole nucleus is present in several antimicrobial and antiviral agents. [2] |

| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine signaling pathways | Indomethacin, a well-known NSAID, is an indole derivative. [2] |

| Central Nervous System (CNS) Disorders | Serotonin receptors (e.g., 5-HT₂C), Dopamine receptors | The indoline scaffold is a key component of several psychoactive drugs and compounds targeting CNS receptors. [5] |

The unique halogenation pattern of the this compound core is expected to confer favorable properties for drug development, including enhanced potency and improved metabolic stability. The derivatization strategies outlined above provide a roadmap for the synthesis of compound libraries for screening against a variety of biological targets.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, from commercially available starting materials to the final core structure. Furthermore, we have outlined key derivatization strategies that can be employed to generate a diverse range of analogs.

Future research in this area should focus on the systematic synthesis and biological evaluation of derivatives of this core. High-throughput screening against a panel of disease-relevant targets, coupled with structure-activity relationship (SAR) studies, will be crucial in unlocking the full therapeutic potential of this intriguing heterocyclic system. The insights and protocols provided herein are intended to serve as a valuable resource for scientists dedicated to the advancement of medicinal chemistry and drug discovery.

References

- Google Patents. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

- Nikam, V. D., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533.

- Khan, I., et al. (2022).

- Liu, F., et al. (2023). Indole and indoline scaffolds in drug discovery. In New Aspects in Medicinal Chemistry. IntechOpen.

- Bansal, R., & Kumar, A. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(16), 4947.

Sources

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-5-fluoro-2,3-dihydro-1H-indole (CAS: 205584-67-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of 6-chloro-5-fluoro-2,3-dihydro-1H-indole, a fluorinated indoline derivative of significant interest in medicinal chemistry and drug discovery.

Chemical Identity and Properties

IUPAC Name: this compound

Synonyms: 6-Chloro-5-fluoroindoline

CAS Number: 205584-67-4

Molecular Formula: C₈H₇ClFN[1]

Molecular Weight: 171.60 g/mol

The introduction of chlorine and fluorine atoms onto the indoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are often sought after in drug design to enhance binding affinity to biological targets and to improve pharmacokinetic profiles.

Physicochemical Properties:

While experimentally determined data for this compound is not extensively published, the properties of its non-reduced analog, 6-chloro-5-fluoro-1H-indole (CAS: 122509-72-2), can provide some initial insights. It is important to note that the reduction of the indole ring to an indoline will alter these properties.

| Property | Value (for 6-chloro-5-fluoro-1H-indole) | Reference |

| Molecular Weight | 169.58 g/mol | [2][3] |

| Melting Point | 103 to 108 °C | [3] |

| Boiling Point | 299.8 °C at 760 mmHg (Predicted) | [3][4] |

| State | Solid | [3] |

It is anticipated that this compound will have a lower melting point and boiling point compared to its indole counterpart due to the saturation of the C2-C3 double bond, which reduces the planarity and intermolecular stacking of the molecule.

Structural Diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Reduction of 6-chloro-5-fluoro-1H-indole (General Procedure)

This protocol is adapted from the reduction of a similar compound, 6-chloro-1H-indole. [5]Optimization for the fluorinated analog is recommended.

-

Dissolution: Dissolve 6-chloro-5-fluoro-1H-indole (1 equivalent) in a suitable solvent such as acetic acid or an alcohol (e.g., methanol, ethanol) under an inert atmosphere (e.g., nitrogen).

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) (typically 1.5-2.0 equivalents) portion-wise. The reaction may be exothermic, and cooling might be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water or a dilute acid (if a borohydride was used).

-

If the reaction was performed in an acidic solvent, neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset for this compound is limited, the following are expected characteristic spectral features based on its structure and data from similar compounds.

¹H NMR:

-

Aromatic Protons: Two signals in the aromatic region, likely doublets or doublet of doublets, corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

Methylene Protons: Two multiplets in the aliphatic region, corresponding to the -CH₂- groups at the C2 and C3 positions of the indoline ring. These will likely appear as triplets if coupling to each other is the dominant interaction.

-

Amine Proton: A broad singlet corresponding to the N-H proton of the indoline.

¹³C NMR:

-

Six signals in the aromatic region for the carbons of the benzene ring. The carbons attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.

-

Two signals in the aliphatic region for the C2 and C3 carbons.

IR Spectroscopy:

-

N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of halogen atoms, such as chlorine and fluorine, can enhance biological activity and improve drug-like properties.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The indoline core can serve as a scaffold for the design of inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The specific substitution pattern of this compound may offer unique interactions within the ATP-binding site of kinases.

-

Serotonin Receptor Ligands: Indole and indoline derivatives are known to interact with serotonin (5-HT) receptors. The precursor, 6-chloro-5-fluoro-1H-indole, is a key heterocyclic core of the 5-HT₂C receptor agonist, Ro 60-0175. [6][7]This suggests that this compound could be a valuable building block for novel ligands targeting serotonin receptors, with potential applications in treating obesity, depression, and other CNS disorders.

-

Antiviral and Antimicrobial Agents: The indole nucleus is present in many compounds with antiviral and antimicrobial properties. The unique electronic and lipophilic nature of this halogenated indoline could be exploited in the development of new anti-infective agents.

Workflow for Utilizing this compound in Drug Discovery:

Caption: A typical workflow for the use of this compound in a drug discovery program.

Safety and Handling

Hazard Statements:

Based on available information, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Suppliers

This compound is available from various chemical suppliers. It is recommended to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

| Supplier | Product Number |

| SciSupplies | - |

| Fluorochem | - |

| BLD Pharm | - |

| GoldBio | C-130-5 (for 6-chloro-5-fluoroindole) |

Note: Product numbers may vary and should be confirmed with the supplier.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773648, 6-Chloro-5-fluoro-1H-indole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

ResearchGate. (n.d.). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Retrieved from [Link]

-

ChemBK. (2024, April 9). 6-chloro-5-fluoro-1H-indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152723979, 3-(6-chloro-5-fluoro-2-pyridinyl)-1H-indole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Chloroindole. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-chloro-5-fluoro-1h-indole (C8H5ClFN). Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of 6-chloro-5-(2-chloroethyl) oxindole. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 6-Chloro-5-fluoroindole via the Use of Palladium and Copper-Mediated Heterocyclizations. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351278, 6-Fluoroindole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 6-chloro-5-(2-chloroethyl) oxindole. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-2-fluoro-3-iodopyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-5-fluorotoluene. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound, 95.0%, 100mg [scisupplies.eu]

- 2. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chembk.com [chembk.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 6-Chloro-5-fluoro-2,3-dihydro-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-chloro-5-fluoro-2,3-dihydro-1H-indole (also known as 6-chloro-5-fluoroindoline), a halogenated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indoline scaffold is a privileged structure in numerous biologically active molecules, and the strategic incorporation of chlorine and fluorine atoms serves to modulate key pharmacological properties such as metabolic stability, receptor binding affinity, and lipophilicity. This document details the primary synthetic route via reduction of its indole precursor, provides an in-depth analysis of its physicochemical and spectroscopic properties, explores its chemical reactivity, and discusses its applications as a critical building block in the development of novel therapeutics, particularly in oncology and neuroscience.

Introduction: The Strategic Value of Halogenated Indolines

The 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2] Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal platform for designing molecules that interact with specific biological targets.

The introduction of halogen atoms onto this scaffold is a well-established strategy in drug design. Fluorine, in particular, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter pKa, while chlorine can improve lipophilicity and membrane permeability. The specific substitution pattern in this compound makes it a highly valuable and sought-after intermediate for creating next-generation therapeutics. This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this potent building block.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is fundamental to its successful application in complex synthetic campaigns. Below are the key physical and predicted spectroscopic properties for this compound.

Physicochemical Data

| Property | Value | Source/Note |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₈H₇ClFN | --- |

| Molecular Weight | 171.60 g/mol | Calculated |

| CAS Number | 122509-72-2 | For precursor: 6-chloro-5-fluoro-1H-indole[3][4] |

| Appearance | Off-white to light brown solid | Predicted, based on related compounds[3] |

Spectroscopic Analysis

The transformation from an indole to an indoline is clearly marked by distinct changes in its NMR, IR, and Mass spectra. The following data are predicted based on this chemical reduction.

-

¹H NMR Spectroscopy: The most significant change is the saturation of the C2-C3 bond. The characteristic signals for the C2-H and C3-H protons in the aromatic region of the indole precursor will be absent. They are replaced by two aliphatic methylene groups, which are expected to appear as triplets due to vicinal coupling.

-

Predicted Signals (CDCl₃, 400 MHz): δ ~6.8-7.2 ppm (m, 2H, Ar-H), ~3.5-3.8 ppm (br s, 1H, N-H), ~3.6 ppm (t, J = 8.4 Hz, 2H, C2-H₂), ~3.1 ppm (t, J = 8.4 Hz, 2H, C3-H₂).

-

-

¹³C NMR Spectroscopy: The C2 and C3 carbons will shift dramatically upfield from the aromatic/olefinic region (~100-125 ppm) into the aliphatic region.

-

Predicted Signals (CDCl₃, 100 MHz): δ ~150-155 ppm (d, JC-F, C5), ~110-145 ppm (Ar-C), ~47 ppm (C2), ~30 ppm (C3).

-

-

Mass Spectrometry: Electrospray ionization (ESI) would be expected to show a strong protonated molecular ion [M+H]⁺.

-

Expected m/z: 172.02 (for C₈H₈ClFN⁺), with a characteristic M+2 isotope pattern (~3:1 ratio) due to the presence of chlorine. This aligns with data for the non-fluorinated analog, which shows an [M+1] peak at 154.0.[5]

-

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by the presence of an N-H bond and the absence of C=C stretching associated with the indole pyrrole ring.[6]

-

Key Absorptions (cm⁻¹): ~3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C aromatic stretch), ~1250 (C-F stretch), ~780 (C-Cl stretch).

-

Synthesis and Mechanistic Considerations

The most direct and reliable method for preparing this compound is through the selective reduction of its aromatic precursor, 6-chloro-5-fluoro-1H-indole.

Synthetic Workflow: Reduction of Indole Precursor

The choice of reducing agent is critical for this transformation. Strong hydride reagents like LiAlH₄ would risk over-reduction or side reactions. A milder, acid-stable reagent is required. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid is the field-proven choice.[5] The acid serves a crucial role by protonating the indole at the C3 position, which generates an electrophilic iminium ion intermediate. This intermediate is then readily and selectively reduced by the mild hydride donor.

Caption: High-level workflow for the synthesis of the target indoline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar indole reductions.[5]

Materials:

-

6-chloro-5-fluoro-1H-indole (1.0 eq)

-

Glacial Acetic Acid (approx. 5 mL per gram of indole)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Ethyl Acetate

-

5N Sodium Hydroxide (aqueous)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 6-chloro-5-fluoro-1H-indole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath. Cautiously add sodium cyanoborohydride in small portions over 20-30 minutes, monitoring for any gas evolution.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Carefully dilute the reaction mixture with ethyl acetate.

-

Slowly add 5N NaOH solution to neutralize the acetic acid. Caution: This is an exothermic process. Continue adding base until the aqueous layer is strongly basic (pH > 12).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Chemical Reactivity and Electronic Profile

The reactivity of this compound is dominated by two key features: the nucleophilic secondary amine and the electronically-modified aromatic ring.

-

N-H Reactivity: The nitrogen lone pair makes the amine a potent nucleophile and a convenient handle for further functionalization. It readily undergoes N-alkylation, N-acylation, and N-sulfonylation, allowing for the straightforward attachment of diverse side chains, a common strategy in library synthesis for drug discovery.

-

Aromatic Ring Reactivity: The indoline nitrogen is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). However, this effect is significantly attenuated by the strong inductive electron-withdrawing effects of the chlorine and fluorine atoms. The C7 and C4 positions remain the most probable sites for EAS reactions like nitration or bromination, though forcing conditions may be required.

Caption: Key reactive sites and electronic influences on the molecule.

Applications in Drug Discovery

While specific drugs containing the 6-chloro-5-fluoroindoline moiety may still be in development, the value of its parent indole is well-documented in patents as a crucial intermediate for significant therapeutic targets.[7] This highlights the direct relevance of the title compound for synthesizing advanced analogs.

-

Anticancer Agents: The 6-chloro-5-fluoroindole precursor is cited as a key intermediate for inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a kinase implicated in various cancers.[7]

-

CNS Disorders and Obesity: The same precursor is used in the synthesis of novel 5-HT2C receptor stimulants.[7] 5-HT2C agonists are a class of drugs investigated for the treatment of obesity, as they can regulate appetite and food intake.

-

General Scaffold: As a functionalized indoline, it serves as a valuable building block for generating libraries of diverse small molecules for high-throughput screening against a wide array of biological targets. The specific halogenation pattern provides a unique electronic and steric signature for molecular recognition studies.[1][8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be reasonably inferred from its indole precursor and related halogenated anilines. Standard laboratory precautions for handling fine chemicals should be strictly followed.

-

GHS Hazard Statements (Predicted): [9]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Conclusion

This compound represents a strategically designed chemical building block with high potential for modern drug discovery. Its synthesis from the corresponding indole is straightforward and scalable. The compound's unique electronic properties, conferred by its halogen substituents, combined with the proven biological relevance of the indoline core, make it an invaluable tool for medicinal chemists aiming to develop novel therapeutics with improved pharmacological profiles. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in research and development settings.

References

-

PubChem. (n.d.). 6-Chloro-5-fluoro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Chloro-5-fluoro-1H-indole-2,3-dione Price. Retrieved from [Link]

- Google Patents. (2012). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals. Retrieved from [Link]

-

Al-Mulla, A. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (2015). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

The Versatile Building Block: A Technical Guide to 2-Chloro-N-(4-fluorophenyl)acetamide (C8H7ClFN)

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials and synthetic intermediates is paramount to the successful and efficient construction of novel therapeutic agents. Among the vast arsenal of chemical building blocks, N-arylacetamides, and specifically halogenated derivatives, have emerged as particularly valuable scaffolds. This guide provides an in-depth technical overview of 2-chloro-N-(4-fluorophenyl)acetamide, a compound with the molecular formula C8H7ClFN. While seemingly a simple molecule, its strategic placement of reactive and modulating functional groups makes it a cornerstone in the synthesis of more complex, biologically active molecules. This document will delve into its chemical and physical properties, detailed synthesis and characterization, and its critical role in the development of targeted covalent inhibitors, providing researchers and drug development professionals with a comprehensive understanding of its utility. N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis, paving the way for derivatives such as (quinolin-8-yloxy) acetamide and 2,5-piperazinedione.[1]

Physicochemical and Structural Characteristics

2-Chloro-N-(4-fluorophenyl)acetamide is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7ClFNO | PubChem[2] |

| Molecular Weight | 187.60 g/mol | PubChem[2] |

| IUPAC Name | 2-chloro-N-(4-fluorophenyl)acetamide | PubChem[2] |

| CAS Number | 351-04-2 | PubChem[2] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)F | PubChem[2] |

| InChI Key | JDAWWCJBFPBHFL-UHFFFAOYSA-N | PubChem[2] |

The molecular structure features a central acetamide linkage, with a 4-fluorophenyl group attached to the nitrogen and a reactive chloromethyl group on the acetyl moiety. The fluorine atom on the phenyl ring can modulate the electronic properties of the molecule and influence its binding interactions with biological targets. The chloroacetamide group, as will be discussed in detail, serves as a reactive "warhead" for covalent modification of proteins.

Synthesis and Purification: A Validated Protocol

The synthesis of 2-chloro-N-(4-fluorophenyl)acetamide is a straightforward and well-established procedure, typically achieved through the acylation of 4-fluoroaniline with chloroacetyl chloride. The following protocol provides a detailed, self-validating methodology for its preparation and purification.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide

Materials:

-

4-fluoroaniline

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Toluene (or another suitable anhydrous solvent)

-

Deionized water

-

Ethanol (for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1 equivalent) and triethylamine (1 equivalent) in anhydrous toluene. Cool the mixture in an ice bath with continuous stirring.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours to ensure the reaction goes to completion. The formation of a precipitate (triethylamine hydrochloride) will be observed.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate three times with deionized water in a separatory funnel to remove any remaining salts and water-soluble impurities.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-chloro-N-(4-fluorophenyl)acetamide.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of crystals. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum. A related procedure for a similar compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, involves recrystallization from an ethanol solution to yield colorless crystals.[3]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 2-chloro-N-(4-fluorophenyl)acetamide.

Spectroscopic Characterization

The identity and purity of the synthesized 2-chloro-N-(4-fluorophenyl)acetamide can be confirmed by a suite of spectroscopic techniques. The expected spectral data are summarized below.

Table of Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), CH₂Cl (singlet), NH (broad singlet) |

| ¹³C NMR | Aromatic carbons, C=O (amide), CH₂Cl |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1670 cm⁻¹), C-Cl stretch, C-F stretch |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

The Chloroacetamide Moiety: A "Warhead" for Covalent Inhibition

A primary application of 2-chloro-N-(4-fluorophenyl)acetamide in drug discovery is as a precursor for the synthesis of targeted covalent inhibitors. The chloroacetamide group is a well-established "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of a target protein.[4][5] This irreversible or slowly reversible binding can lead to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors.[6]

The mechanism of inhibition involves a nucleophilic substitution reaction (SN2) where the thiol group of a cysteine residue attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a stable thioether linkage between the inhibitor and the protein.[7]

Signaling Pathway of Covalent Inhibition

Caption: Logical flow from precursor to the mechanism of covalent inhibition.

This strategy has been successfully employed in the development of inhibitors for a variety of enzyme classes, including kinases, proteases, and transferases.[4][8] For example, chloroacetamide derivatives have been investigated as covalent inhibitors of the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis, highlighting their potential as antibacterial agents.[4]

Applications in Drug Development and Research

The utility of 2-chloro-N-(4-fluorophenyl)acetamide extends to its role as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have been explored for various therapeutic applications. For instance, N-arylacetamides serve as foundational structures for medicinal, agrochemical, and pharmaceutical compounds.[9] The presence of the fluorophenyl group can enhance metabolic stability and improve pharmacokinetic properties of the final drug candidate.

Safety and Handling

2-Chloro-N-(4-fluorophenyl)acetamide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

2-Chloro-N-(4-fluorophenyl)acetamide is a valuable and versatile chemical entity for researchers and professionals in drug development. Its straightforward synthesis, coupled with the strategic importance of the chloroacetamide "warhead" for covalent inhibitor design, makes it a key building block in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in the design and creation of next-generation medicines.

References

-

Bregar, J. et al. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry243 , 114771 (2022). [Link]

-

Holden, R. L. et al. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry12 , 114-121 (2021). [Link]

-

Babiychuk, E. B. et al. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters581 , 2333-2336 (2007). [Link]

-

Wanner, J., Fry, M. & Gademann, K. Recent Advances in Covalent Drug Discovery. Molecules27 , 7056 (2022). [Link]

-

El Moutaouakil Ala Allah, A. et al. 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData9 , x241015 (2024). [Link]

-

Yoshida, M. et al. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical and Pharmaceutical Bulletin68 , 1109-1115 (2020). [Link]

-

Kang, S.-s. et al. 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online64 , o1194 (2008). [Link]

-

PubChem. 2-chloro-N-(4-fluorophenyl)acetamide. [Link]

-

El Moutaouakil Ala Allah, A. et al. 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData9 , x241015 (2024). [Link]

-

El Moutaouakil Ala Allah, A. et al. 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData9 , x241015 (2024). [Link]

-

El Moutaouakil Ala Allah, A. et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

-

Kang, S., Zeng, H., Li, H., & Wang, H. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

-

El Moutaouakil Ala Allah, A. et al. 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData9 , x241015 (2024). [Link]

Sources

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

The Therapeutic Promise of Substituted Indolines: A Technical Guide for Drug Discovery Professionals

Abstract

The indoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted indolines, with a primary focus on their well-established roles as anti-cancer agents, particularly as receptor tyrosine kinase (RTK) inhibitors. We will also delve into their significant anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this versatile class of compounds. Detailed experimental protocols and data visualization are provided to facilitate the practical application of this knowledge in a laboratory setting.

Introduction: The Indoline Scaffold - A Versatile Pharmacophore

The indoline, or 2,3-dihydroindole, nucleus is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. Its inherent structural rigidity and the ability to introduce a wide array of substituents at various positions make it an attractive scaffold for the design of small molecule therapeutics.[1][2] This versatility allows for the fine-tuning of physicochemical properties and biological activity, leading to the discovery of potent and selective modulators of various biological targets.[1] Over the past two decades, research has underscored the significance of substituted indolines in several therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4]

Anticancer Applications: Targeting Aberrant Signaling with Substituted Indolines

Cancer is often driven by the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival. Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in these processes, and their aberrant activation is a hallmark of many cancers.[1][5] Consequently, RTKs have become major targets for cancer drug discovery.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A prominent class of substituted indolines, the 3-substituted indolin-2-ones, have been extensively investigated as potent inhibitors of various RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][5][6] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of the RTK.[2][7] This binding event prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[8][9]

The general mechanism of action for 3-substituted indolin-2-one RTK inhibitors is illustrated in the signaling pathway diagram below.

Caption: Mechanism of RTK Inhibition by Substituted Indolines.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of 3-substituted indolin-2-ones are highly dependent on the nature of the substituent at the 3-position. For instance, compounds with a 3-[(five-membered heteroaryl ring)methylidenyl] moiety often exhibit high specificity for VEGFR, while those with bulky substituted benzylidene groups at the C-3 position tend to be more selective for EGFR and Her-2.[2]

The following table summarizes the inhibitory activities of representative substituted indoline derivatives against various RTKs.

| Compound ID | Target RTK | IC50 (nM) | Reference |

| 9d | VEGF-R2 (Flk-1) | 4 | [6] |

| 9h | FGF-R1 | 80 | [6] |

| 9b | PDGF-Rβ | 4 | [6] |

| Compound 1 | VEGF-R2 (Flk-1/KDR) | 20 | [5] |

| Compound 1 | FGF-R1 | 30 | [5] |

| Compound 16f | PDGF-R | 10 | [5] |

| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, CSF1R | Varies | [8] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of substituted indoline compounds against a specific RTK.

Objective: To determine the IC50 value of a test compound against a target RTK.

Materials:

-

Recombinant human RTK (e.g., VEGFR2, PDGFRβ)